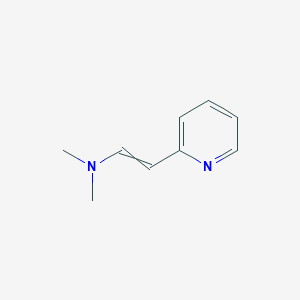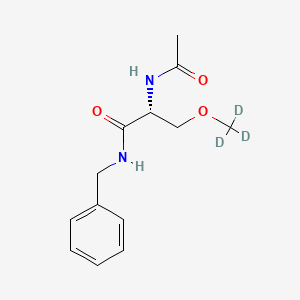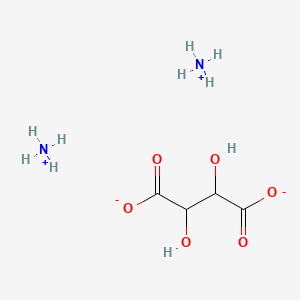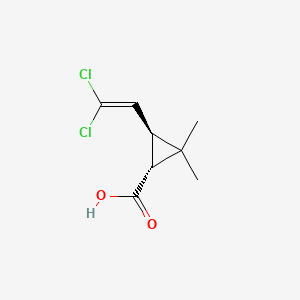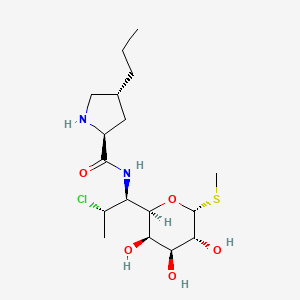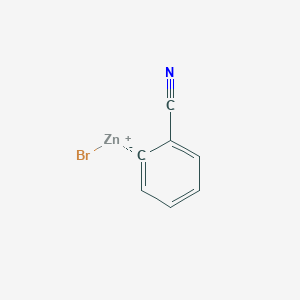
Sn-PE2I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sn-PE2I involves the O-methylation of the corresponding free acid precursor with [11C]methyl triflate. This reaction yields a high radiochemical yield of 80% and specific radioactivity of 55 GBq/μmol . The preparation process includes the following steps:
Preparation of the precursor:
Radiolabeling: The precursor is then radiolabeled with [11C]methyl triflate to produce this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.
Industrial Production Methods
The industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and safety of the radiopharmaceutical. The process is fully automated and involves the use of a Synthera®+ platform to achieve high-yielding synthesis with radiochemical yields up to 62% . The optimized formulation results in a shelf life of 6 hours, meeting the increased demand for this radiopharmaceutical.
Analyse Des Réactions Chimiques
Types of Reactions
Sn-PE2I undergoes various chemical reactions, including:
Nucleophilic substitution (SN2): This reaction involves the displacement of a leaving group by a nucleophile, forming a new chemical bond.
Oxidation and reduction: These reactions involve the transfer of electrons, resulting in changes in the oxidation state of the compound.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as bromide ions (Br-) and conditions typically involve polar aprotic solvents.
Oxidation and reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under specific conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted derivatives of this compound, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.
Applications De Recherche Scientifique
Sn-PE2I has a wide range of scientific research applications, including:
Neurological research: It is used in PET imaging to study the dopamine transporter in the brain, providing valuable insights into neurological disorders such as Parkinson’s disease.
Pharmacological studies: this compound is used to evaluate the efficacy of potential therapeutic agents targeting the dopamine transporter.
Drug development: It aids in the development of new drugs by providing information on the binding affinity and selectivity of compounds for the dopamine transporter.
Clinical diagnostics: this compound is used in clinical settings to diagnose and monitor the progression of neurological disorders.
Mécanisme D'action
Sn-PE2I exerts its effects by selectively binding to the dopamine transporter (DAT) in the brain. The dopamine transporter is a membrane-bound protein that regulates the synaptic concentration of dopamine by facilitating its reuptake into presynaptic neurons . By binding to the dopamine transporter, this compound allows for the visualization and quantification of dopamine transporter density using PET imaging. This provides valuable information on the functioning of the dopaminergic system and helps in the diagnosis and monitoring of neurological disorders.
Comparaison Avec Des Composés Similaires
Sn-PE2I is compared with other similar compounds such as:
[123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical used for imaging the dopamine transporter.
[11C]PE2I: Another radioligand for PET imaging of the dopamine transporter.
The uniqueness of this compound lies in its high affinity and selectivity for the dopamine transporter, making it a valuable tool for studying the dopaminergic system and diagnosing neurological disorders.
Propriétés
Numéro CAS |
188680-65-1 |
|---|---|
Formule moléculaire |
C31H51NO2Sn |
Poids moléculaire |
588.45 |
Pureté |
>98% |
Synonymes |
Methyl 8-[(2E)-3-(tributylstannyl)prop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



